N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 104145-35-9
VCID: VC20796365
InChI: InChI=1S/C18H12F3NO3/c19-18(20,21)14-10-17(24)25-15-9-12(6-7-13(14)15)22-16(23)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,22,23)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Molecular Formula: C18H12F3NO3
Molecular Weight: 347.3 g/mol

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide

CAS No.: 104145-35-9

Cat. No.: VC20796365

Molecular Formula: C18H12F3NO3

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide - 104145-35-9

Specification

CAS No. 104145-35-9
Molecular Formula C18H12F3NO3
Molecular Weight 347.3 g/mol
IUPAC Name N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Standard InChI InChI=1S/C18H12F3NO3/c19-18(20,21)14-10-17(24)25-15-9-12(6-7-13(14)15)22-16(23)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,22,23)
Standard InChI Key ADAVFBLYCHWWTK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator